

An In-depth Technical Guide on Butanenitrile, 4-azido-3-hydroxy-

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Compound of Interest		
Compound Name:	Butanenitrile, 4-azido-3-hydroxy-	
Cat. No.:	B8642309	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanenitrile, 4-azido-3-hydroxy-, a chiral synthetic building block, holds significance as an intermediate in the preparation of various complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and discusses its known applications as a synthetic intermediate. While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs, the azide and hydroxyl groups, are present in numerous biologically active molecules. This paper aims to serve as a foundational resource for researchers utilizing or considering the use of this versatile chemical intermediate.

Introduction

Butanenitrile, 4-azido-3-hydroxy-, with the chemical formula C₄H₆N₄O, is a small molecule that has found its utility primarily as a chiral intermediate in organic synthesis. The presence of three key functional groups—a nitrile, an azide, and a hydroxyl group—within a four-carbon chain, along with a stereocenter at the third carbon, makes it a valuable precursor for the synthesis of more complex chiral molecules. This guide will delve into the known information regarding this compound, with a particular focus on its synthesis and chemical characteristics.

Chemical and Physical Properties



A summary of the key chemical and physical properties of **Butanenitrile**, **4-azido-3-hydroxy**-is presented in Table 1.

Property	Value	Source
CAS Number	117691-01-7	ChemSrc
Molecular Formula	C4H6N4O	ChemSrc
Molecular Weight	126.117 g/mol	ChemSrc
Synonyms	4-azido-3-hydroxybutyronitrile	ChemSrc

Table 1: Chemical and Physical Properties of Butanenitrile, 4-azido-3-hydroxy-

History and Discovery

The specific history of the discovery of **Butanenitrile**, **4-azido-3-hydroxy-** is not well-documented in readily available scientific literature. Its emergence is closely tied to the development of synthetic methodologies for the creation of chiral building blocks. The compound is often referenced in the context of its preparation from readily available starting materials and its subsequent use in the synthesis of other target molecules. Its significance lies more in its utility as a synthetic tool rather than in a specific historical discovery event.

Synthesis and Experimental Protocols

The synthesis of **Butanenitrile**, **4-azido-3-hydroxy-** is most effectively achieved through the ring-opening of an epoxide precursor. A detailed experimental protocol for the synthesis of the (R)-enantiomer is provided below.

Synthesis of (R)-4-Azido-3-hydroxybutanenitrile

This protocol describes the synthesis of (R)-4-Azido-3-hydroxybutanenitrile from (R)-4-Mesyloxy-3-hydroxybutanenitrile.

Experimental Protocol:

• (R)-4-Mesyloxy-3-hydroxybutanenitrile (0.25 g, 1.4 mmol) is dissolved in dry acetonitrile (15 mL, distilled from calcium hydride) in a 25-mL round-bottomed flask.



- Potassium azide (1.13 g, 0.014 mol) and 18-crown-6 (25 mg, 0.095 mmol) are added to the solution.
- The reaction mixture is then heated to reflux.
- The progress of the reaction should be monitored by thin-layer chromatography (TLC) or another suitable analytical technique.
- Upon completion, the reaction mixture is worked up to isolate the desired product. This
 typically involves removal of the solvent under reduced pressure, followed by extraction and
 purification (e.g., by column chromatography).

This protocol is adapted from a known synthetic procedure and may require optimization based on specific laboratory conditions and desired purity.

The logical workflow for this synthesis is depicted in the following diagram:



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Synthetic workflow for (R)-4-Azido-3-hydroxybutanenitrile.

Biological Activity and Potential Applications

There is a notable absence of specific biological activity data for **Butanenitrile**, **4-azido-3-hydroxy-** in the public domain. The compound does not appear to have been the subject of extensive pharmacological or toxicological studies as a primary agent.

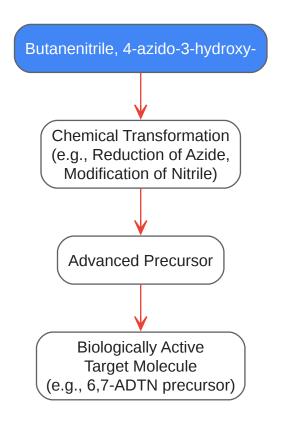
However, its structural components are of interest in drug discovery:



- Azido Group: The azide moiety is a versatile functional group in medicinal chemistry. It can
 act as a precursor to amines via reduction or participate in click chemistry reactions for the
 synthesis of more complex molecules, including triazoles, which are found in a variety of
 biologically active compounds.
- Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets.
- Nitrile Group: The nitrile group can also engage in hydrogen bonding and can be a key pharmacophoric element in certain drug classes.

The primary application of **Butanenitrile**, **4-azido-3-hydroxy-** is as a chiral synthetic intermediate. It has been utilized in the synthesis of more complex molecules where the stereochemistry at the hydroxyl-bearing carbon is crucial for the target molecule's function. For example, it has been mentioned as an intermediate in the synthesis of a precursor to 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN), a dopamine agonist.

The logical relationship of its application as an intermediate is shown below:



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Role as a synthetic intermediate.

Conclusion

Butanenitrile, 4-azido-3-hydroxy- is a valuable chiral building block in organic synthesis. While its own biological activity remains uncharacterized, its utility as a precursor for the synthesis of complex and potentially bioactive molecules is evident. The detailed synthetic protocol provided in this guide offers a practical starting point for researchers looking to utilize this compound in their synthetic endeavors. Future research could explore the direct biological effects of this molecule, although its primary role will likely remain as a versatile intermediate in the construction of novel chemical entities for drug discovery and development.

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